(+)-1-(9-Fluorenyl)ethyl chloroformate

Catalog No.
S1526659
CAS No.
154479-90-0
M.F
C16H13ClO2
M. Wt
272.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-1-(9-Fluorenyl)ethyl chloroformate

CAS Number

154479-90-0

Product Name

(+)-1-(9-Fluorenyl)ethyl chloroformate

IUPAC Name

1-(9H-fluoren-9-yl)ethyl carbonochloridate

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

InChI

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3

InChI Key

SFRVOKMRHPQYGE-UHFFFAOYSA-N

SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl

Synonyms

1-(9-fluorenyl)ethyl chloroformate, FLEC

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl

(+)-1-(9-Fluorenyl)ethyl chloroformate, also known as (+)-FLEC, is a chiral derivatizing reagent primarily used in the separation of enantiomers of α-amino acids. Its molecular formula is C₁₆H₁₃ClO₂, and it has a molecular weight of 272.73 g/mol. The compound features a fluorenyl group, which contributes to its unique properties, including fluorescence and reactivity. It is typically available as a solution in acetone at a concentration of 18 mM .

FLEC acts as a derivatizing agent by reacting with the amino group of amino acids. The bulky FLEC group and the resulting carbamate bond alter the retention time of the derivatized amino acid during techniques like High-Performance Liquid Chromatography (HPLC). This allows separation and identification of enantiomers based on their different retention times [].

FLEC is considered a hazardous material due to the following properties:

  • Irritant: May cause skin, eye, and respiratory tract irritation [].
  • Toxic: Harmful if swallowed or inhaled [].
  • Flammable: Flammable liquid and vapor [].

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirator when handling FLEC [].
  • Work in a well-ventilated fume hood.
  • Store in a cool, dry place away from light and heat sources [].

Chiral Derivatizing Agent

(+)-FLEC functions as a chiral derivatizing agent, meaning it reacts with and attaches to chiral molecules, such as amino acids, to form diastereomers. These diastereomers differ in their spatial arrangements and can be separated using techniques like High-Performance Liquid Chromatography (HPLC) []. This separation allows scientists to:

  • Identify and quantify enantiomers: Since diastereomers formed with (+)-FLEC have distinct retention times in HPLC, scientists can identify and quantify the individual enantiomers present in a mixture [, ].
  • Determine optical purity: By measuring the ratio of peak areas corresponding to each enantiomer in the HPLC chromatogram, researchers can determine the optical purity of a sample, which indicates the relative abundance of each enantiomer [].

Applications in Studying Amino Acids

(+)-FLEC is particularly useful for analyzing α-amino acids, which are the building blocks of proteins. By derivatizing these amino acids with (+)-FLEC, scientists can:

  • Analyze the enantiomeric composition of amino acid mixtures: This is crucial in various fields, including pharmacology, as many drugs exhibit biological activity in only one of their enantiomeric forms [].
  • Study protein structure and function: Understanding the chirality of amino acids within proteins is essential for elucidating their structure-function relationships [].

Additional Applications

Beyond amino acid analysis, (+)-FLEC can be employed for chiral derivatization of other types of molecules, including:

  • Alcohols []
  • Diols []
  • Amines []

The primary reaction involving (+)-1-(9-Fluorenyl)ethyl chloroformate is its interaction with amino acids to form stable derivatives. This reaction facilitates the separation of enantiomers through chromatographic techniques. The chloroformate group reacts with the amino group of the amino acid, resulting in the formation of an amide bond and releasing hydrochloric acid. This transformation enhances the compound's detectability in analytical methods such as High-Performance Liquid Chromatography (HPLC) .

While specific biological activities of (+)-1-(9-Fluorenyl)ethyl chloroformate are not extensively documented, its role as a chiral derivatizing agent implies that it can influence the biological activity of the compounds it modifies. The derivatives formed can exhibit different pharmacokinetic and pharmacodynamic properties, which may affect their interactions with biological targets .

The synthesis of (+)-1-(9-Fluorenyl)ethyl chloroformate typically involves the reaction of 9-fluorenylmethanol with chloroformic acid or its derivatives under controlled conditions. The process usually requires careful handling due to the reactive nature of chloroformates. Key steps include:

  • Activation: 9-fluorenylmethanol is activated by reacting it with a chlorinating agent.
  • Formation: The activated intermediate reacts with ethyl alcohol to form (+)-1-(9-Fluorenyl)ethyl chloroformate.
  • Purification: The product is purified using standard techniques such as distillation or chromatography .

(+)-1-(9-Fluorenyl)ethyl chloroformate is widely used in various applications:

  • Chiral Derivatization: Primarily for separating enantiomers in analytical chemistry.
  • Fluorescent Labeling: Utilized in fluorescence-based detection methods.
  • Pharmaceutical Analysis: Helps in characterizing drug compounds by enabling better resolution in chromatographic methods .

Interaction studies involving (+)-1-(9-Fluorenyl)ethyl chloroformate focus on its ability to form stable derivatives with various amino acids and other compounds. These studies are crucial for understanding how modifications can alter the behavior of biologically active molecules, thereby influencing their efficacy and safety profiles in drug development .

Several compounds share structural similarities with (+)-1-(9-Fluorenyl)ethyl chloroformate, notably other chiral derivatizing agents. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
(−)-1-(9-Fluorenyl)ethyl chloroformateChiral Derivatizing AgentEnantiomer of (+)-FLEC; used similarly
2,2,2-Trichloroethyl chloroformateChloroformate DerivativeMore reactive; less selective for amino acids
N-(9-Fluorenylmethoxycarbonyl)amino acidsFluorene-based DerivativeUsed for peptide synthesis; different reactivity

The uniqueness of (+)-1-(9-Fluorenyl)ethyl chloroformate lies in its specific application for chiral separations and its fluorescent properties, making it particularly advantageous for analytical techniques that require high sensitivity and selectivity .

Asymmetric Synthesis Methodologies for Enantiopure FLEC Production

The synthesis of enantiopure FLEC relies on asymmetric catalysis to establish its chiral center. A breakthrough method employs asymmetric transfer hydrogenation (ATH) using a ruthenium-based catalyst, achieving >99% enantiomeric excess (ee) (Figure 1A). The key intermediate, 9-fluorenyl ethyl ketone, undergoes hydrogenation with formic acid-triethylamine azeotrope as the hydrogen donor. This method reduces reaction times to 24 hours and eliminates the need for high-pressure hydrogen gas, enhancing safety and scalability.

An alternative approach utilizes enzymatic resolution of racemic 1-(9-fluorenyl)ethanol via lipase-catalyzed transesterification. Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Subsequent treatment with phosgene yields (S)-FLEC with 98% ee. However, this method suffers from lower yields (~65%) compared to ATH.

Table 1: Comparison of FLEC Synthesis Methods

MethodCatalyst/EnzymeYield (%)ee (%)Time (h)
Asymmetric Transfer H₂Ru-TsDPEN929924
Enzymatic ResolutionCAL-B Lipase659848
Classical ResolutionTartaric Acid789572

Classical resolution with tartaric acid remains viable for small-scale production but requires multiple recrystallization steps, limiting industrial applicability.

Industrial-Scale Production Challenges and Yield Optimization

Industrial FLEC synthesis faces three primary challenges:

  • Phosgene Handling: Phosgene, a key reagent, necessitates stringent safety protocols due to its toxicity. Continuous-flow microreactors mitigate risks by minimizing phosgene inventory (<10 g onsite) and enabling real-time quenching. For example, La Mesta’s phosgenation system operates at 10–12 kg/hr phosgene flow, achieving 85% conversion in <5 minutes.
  • Byproduct Formation: Chloroformate dimerization generates bis-fluorenyl carbonate, reducing yields. Temperature control (<5°C) and solvent selection (acetone over THF) suppress dimerization to <2%.
  • Cost of Chiral Catalysts: Ru-TsDPEN catalysts cost ~$1,500/g, making catalyst recycling critical. Immobilizing the catalyst on silica gel enables 10 reuse cycles with <5% activity loss.

Table 2: Industrial Production Parameters

ParameterOptimal ValueImpact on Yield
Reaction Temperature0–5°C+15%
Phosgene Equivalents1.1 eq+8%
SolventAcetone+12%

Purity Enhancement Strategies for Analytical-Grade Reagents

Analytical-grade FLEC (≥99.5% purity) demands rigorous purification:

  • Distillation: Short-path distillation at 0.1 mbar and 120°C removes high-boiling impurities (e.g., dimeric carbonate).
  • Chromatography: Preparative HPLC with Chiralpak AD-H columns resolves residual (R)-enantiomer, achieving 99.9% ee.
  • Lyophilization: Post-synthesis, FLEC solutions (18 mM in acetone) undergo freeze-drying to eliminate water (<50 ppm), critical for moisture-sensitive applications.

Quality control employs HPLC-UV/FLDex = 260 nm, λem = 315 nm) and NMR quantification (δ 7.2–7.8 ppm for fluorenyl protons). Avantor’s BAKER ANALYZED™ Reagent standards validate purity via Actual Lot Analysis, testing 40+ trace metals.

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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